(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol
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Overview
Description
(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles This compound features a chlorostyryl group attached to the oxazole ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted oxazole derivatives.
Scientific Research Applications
(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the IRE1α kinase pathway, which can rescue the cell surface expression of misfolded proteins such as CFTR and pendrin . This activation leads to the unconventional protein secretion route, bypassing the conventional ER-to-Golgi pathway.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-Chlorostyryl)-2,2-dimethyl-2,3-dihydro-1H-benzo[b][1,4]diazepine
- 2-(2-Chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one
Uniqueness
(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
[2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-6-10-4-2-3-5-11(10)14/h2-7,16H,8H2,1H3/b7-6+ |
InChI Key |
RDYXZSZAEBDIIG-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)CO |
Canonical SMILES |
CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
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